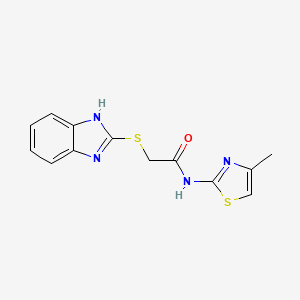
5-(1-piperidinylsulfonyl)-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinylsulfonyl)-2,1,3-benzothiadiazole, commonly known as PDS, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. PDS has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of PDS is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PDS has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
PDS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. PDS has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, PDS has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using PDS in laboratory experiments is its wide range of biochemical and physiological effects. PDS has been found to exhibit activity against various types of cancer cells, bacteria, and fungi, making it a promising candidate for use in drug development. However, one of the limitations of using PDS in lab experiments is its potential toxicity. PDS has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on PDS. One area of research could focus on the development of PDS-based drugs for the treatment of cancer, bacterial, and fungal infections. Another area of research could focus on the development of PDS analogs with improved efficacy and reduced toxicity. Additionally, future research could investigate the potential use of PDS in the treatment of inflammatory diseases and other conditions.
合成法
The synthesis of PDS involves the reaction of 2-aminobenzenesulfonamide with 1,2-dichloro-4-nitrobenzene in the presence of potassium carbonate. The resulting intermediate is then reacted with piperidine to yield PDS.
科学的研究の応用
PDS has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. PDS has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use as an antimicrobial agent. Additionally, PDS has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
5-piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,14-6-2-1-3-7-14)9-4-5-10-11(8-9)13-17-12-10/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUVHKSHRDXXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)

![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)


![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)

